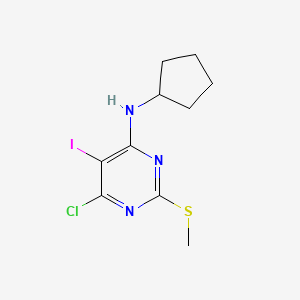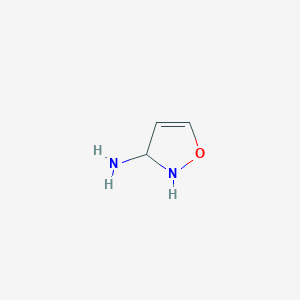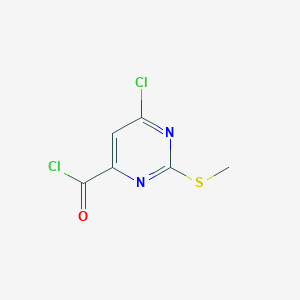
6-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-(methylthio)pyrimidine-4-carbonyl chloride is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a chlorine atom at position 6, a methylthio group at position 2, and a carbonyl chloride group at position 4. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(methylthio)pyrimidine-4-carbonyl chloride typically involves the chlorination of 2-(methylthio)pyrimidine-4-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. The process involves the following steps:
Starting Material: 2-(Methylthio)pyrimidine-4-carboxylic acid.
Chlorination: The carboxylic acid is treated with thionyl chloride to form the corresponding acid chloride.
Purification: The product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-2-(methylthio)pyrimidine-4-carbonyl chloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-Scale Chlorination: Using industrial-grade thionyl chloride and controlled reaction conditions.
Continuous Monitoring: Ensuring the reaction proceeds efficiently and safely.
Purification and Quality Control: Employing advanced purification techniques and rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-(methylthio)pyrimidine-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 6 can be replaced by nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), thiols (e.g., thiophenol), and alcohols (e.g., methanol) under basic or neutral conditions.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Hydrolysis: 6-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid.
Oxidation: Sulfoxides or sulfones of the methylthio group.
Aplicaciones Científicas De Investigación
6-Chloro-2-(methylthio)pyrimidine-4-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-(methylthio)pyrimidine-4-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or electrophiles it interacts with.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonyl chloride: Similar structure with an additional chlorine atom at position 4.
4-Chloro-2-(methylthio)pyrimidine: Lacks the carbonyl chloride group.
6-Chloro-2-(methylthio)pyrimidin-4-amine: Contains an amino group instead of the carbonyl chloride group.
Uniqueness
6-Chloro-2-(methylthio)pyrimidine-4-carbonyl chloride is unique due to the presence of both a chlorine atom and a carbonyl chloride group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo various nucleophilic substitutions and its role as an intermediate in the synthesis of bioactive compounds make it a valuable compound in research and industry.
Propiedades
Número CAS |
200000-17-5 |
|---|---|
Fórmula molecular |
C6H4Cl2N2OS |
Peso molecular |
223.08 g/mol |
Nombre IUPAC |
6-chloro-2-methylsulfanylpyrimidine-4-carbonyl chloride |
InChI |
InChI=1S/C6H4Cl2N2OS/c1-12-6-9-3(5(8)11)2-4(7)10-6/h2H,1H3 |
Clave InChI |
KOASFDHANLMFGZ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=CC(=N1)Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


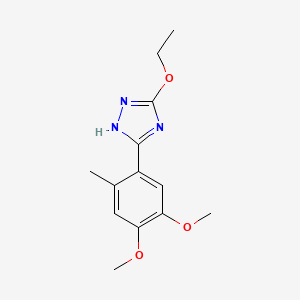
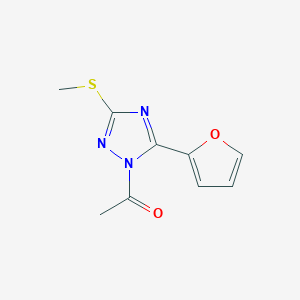
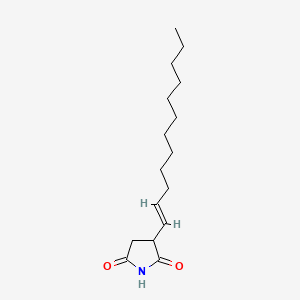
![4-(Benzo[d]oxazol-2-ylthio)butanoic acid](/img/structure/B12912876.png)
![Isoxazole, 5-[(2,4-dibromophenoxy)methyl]-4,5-dihydro-3-phenyl-](/img/structure/B12912884.png)
![Isoxazole, 3-phenyl-5-[(phenylseleno)methyl]-](/img/structure/B12912892.png)
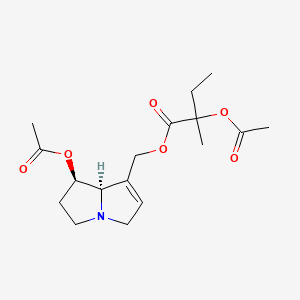
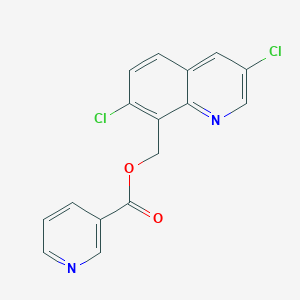

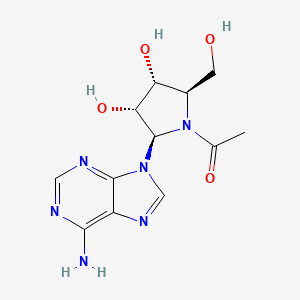
![6-(3,4-dimethoxyphenyl)-7-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12912920.png)
